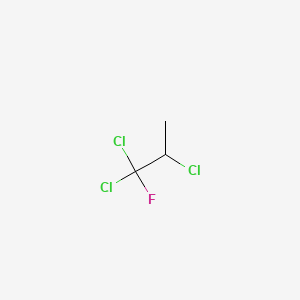

1,1,2-Trichloro-1-fluoropropane

説明

Nucleophilic and Electrophilic Substitution Reactions Involving 1,1,2-Trichloro-1-fluoropropane

Nucleophilic Substitution:

In nucleophilic substitution reactions, a nucleophile replaces a leaving group, which in this case would be one of the halogen atoms. The reaction can proceed through two primary mechanisms: SN1 and SN2.

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance plays a crucial role; SN2 reactions are favored for methyl and primary substrates and are less likely to occur with tertiary substrates. youtube.com

SN1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com

The structure of this compound, with chlorine and fluorine atoms attached to the same carbon, influences which mechanism is favored. The presence of multiple halogen atoms can affect the stability of a potential carbocation intermediate and the accessibility of the carbon atom to the incoming nucleophile.

Electrophilic Substitution:

Electrophilic substitution reactions involve the replacement of a functional group, typically a hydrogen atom, by an electrophile. byjus.com These reactions are more common in aromatic compounds but can also occur in aliphatic compounds. byjus.com In the context of this compound, an electrophile would need to replace one of the hydrogen atoms. The mechanism generally involves the generation of an electrophile, which then attacks the substrate. byjus.com

Elimination Reactions and Olefin Formation from this compound

Elimination reactions of haloalkanes lead to the formation of alkenes (olefins) through the removal of atoms or groups from adjacent carbon atoms. youtube.com These reactions are often in competition with nucleophilic substitution reactions. The two main mechanisms for elimination are E1 and E2.

E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton from a carbon atom adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. youtube.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com Strong bases favor the E2 mechanism. youtube.com

E1 Mechanism: This is a two-step reaction that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. youtube.com A weak base then removes a proton from an adjacent carbon, leading to the formation of the double bond. youtube.com The rate of an E1 reaction depends only on the concentration of the substrate. youtube.com

For this compound, an elimination reaction would likely involve the removal of a hydrogen atom and a chlorine or fluorine atom from adjacent carbons. The specific product formed would depend on which hydrogen and which halogen are removed.

Radical Reactions and Photochemical Transformations of this compound

In the atmosphere, halogenated hydrocarbons can be degraded through reactions with highly reactive radical species, such as the hydroxyl radical (•OH) and chlorine atoms (Cl•).

The reaction with hydroxyl radicals is a significant atmospheric removal process for many organic compounds. nasa.gov The rate of this reaction is crucial for determining the atmospheric lifetime of the compound. For similar fluorinated propanes, relative rate experiments have been used to determine the rate constants for their reactions with OH radicals. nasa.gov

Chlorine atoms can also initiate the degradation of alkanes through hydrogen abstraction, setting off a chain reaction. youtube.com A chlorine radical can abstract a hydrogen atom from the propane (B168953) backbone, forming a carbon-centered radical. youtube.com This radical can then react with other molecules, propagating the reaction. youtube.com

Some halogenated hydrocarbons can be broken down in the atmosphere by photolysis, which is the dissociation of a molecule by absorbing ultraviolet (UV) radiation. For instance, chlorofluorocarbons (CFCs) like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) are known to be broken down by UV radiation in the stratosphere, releasing chlorine radicals that contribute to ozone depletion. wikipedia.org The C-Cl bonds are generally weaker than C-F and C-H bonds, making them more susceptible to cleavage by UV radiation.

The degradation mechanism of this compound under photolytic conditions would likely involve the cleavage of a carbon-chlorine bond to form a radical species. This initial step would then trigger a series of secondary reactions, leading to the eventual breakdown of the molecule.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of chemical reactions involving this compound, such as its reactions with atmospheric radicals, are described by rate constants. These rate constants are often determined experimentally using techniques like relative rate methods. nasa.gov

The activation energy (Ea) is the minimum energy required for a reaction to occur. For unimolecular elimination reactions of similar chlorinated propanes, threshold energies for HCl elimination have been determined. For example, the threshold energy for HCl elimination from CH3CH2CCl3 is reported to be 50 ± 2 kcal mol-1. nih.gov The addition of chlorine atoms to the same carbon atom has been shown to lower the threshold energy for HCl elimination in some chloroethanes. nih.gov

Structure

2D Structure

特性

CAS番号 |

134190-51-5 |

|---|---|

分子式 |

C3H4Cl3F |

分子量 |

165.42 g/mol |

IUPAC名 |

1,1,2-trichloro-1-fluoropropane |

InChI |

InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |

InChIキー |

WLJAYGJMTFQRCH-UHFFFAOYSA-N |

正規SMILES |

CC(C(F)(Cl)Cl)Cl |

製品の起源 |

United States |

Advanced Spectroscopic and Computational Characterization of 1,1,2 Trichloro 1 Fluoropropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. For a molecule such as 1,1,2-Trichloro-1-fluoropropane, which contains protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a suite of one-dimensional and multi-dimensional NMR experiments can be utilized for a complete structural assignment.

Multi-dimensional NMR techniques are powerful methods for resolving spectral overlap and establishing connectivity between different nuclei within a molecule.

Two-dimensional Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments are fundamental for establishing the covalent framework of a molecule.

A COSY experiment on this compound would reveal the scalar coupling network between the protons. The molecule has the structure CH₃-CHCl-CClF₂. The expected ¹H NMR spectrum would show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton (CHCl), and a quartet or doublet of doublets for the methine proton, coupled to both the methyl protons and potentially to the fluorine atom on the adjacent carbon, depending on the magnitude of the ³J(H,F) coupling constant. The COSY spectrum would exhibit a cross-peak connecting the signals of the CH₃ and CHCl protons, confirming their connectivity.

An HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C. This experiment would definitively link the proton signals to their corresponding carbon atoms. For this compound, the HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, and a correlation between the methine proton signal and the methine carbon signal. This provides an unambiguous assignment of the protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and COSY/HSQC Correlations for this compound (based on computational predictions)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | COSY Correlations | HSQC Correlation |

| CH₃ | ~1.8 (d) | ~25 | CHCl | C-1 |

| CHCl | ~4.5 (q) | ~60 | CH₃ | C-2 |

| CCl₂F | - | ~110 | - | - |

Note: Chemical shifts are approximate and would be determined with higher accuracy through computational modeling (e.g., using Density Functional Theory, DFT). 'd' denotes a doublet and 'q' a quartet.

The Nuclear Overhauser Effect Spectroscopy (NOESY ) experiment is crucial for determining the stereochemistry of a molecule by identifying protons that are close in space, irrespective of the number of bonds separating them. youtube.com For this compound, which has a chiral center at the second carbon (CHCl), NOESY can be used to determine the relative stereochemistry of the molecule's different conformers.

By analyzing the cross-peaks in a NOESY spectrum, spatial proximities between the protons of the methyl group and the methine proton can be established. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative distance constraints that can be used to build a 3D model of the molecule's preferred conformation in solution.

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin I=1/2) with a wide chemical shift range, making ¹⁹F NMR an excellent technique for characterizing fluorinated compounds. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to the nature and number of substituents on the same and adjacent carbon atoms. The signal for the fluorine atom in CCl₂F group is expected to appear in a specific region of the ¹⁹F NMR spectrum.

Furthermore, the fluorine nucleus will couple with the neighboring methine proton, resulting in a splitting of the ¹⁹F signal into a doublet. The magnitude of this three-bond coupling constant (³J(H,F)) would provide valuable conformational information.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹⁹F | -70 to -90 | Doublet | ³J(H,F) ≈ 5-15 |

Note: Chemical shifts are referenced to CFCl₃. The predicted values are based on typical ranges for similar structural motifs.

Multi-Dimensional NMR Techniques for Elucidating Molecular Structure and Dynamics of this compound

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and can be used for structural elucidation and conformational analysis.

The vibrational spectrum of this compound is expected to be complex due to the presence of various types of chemical bonds (C-H, C-C, C-Cl, C-F) and the possibility of rotational isomerism. Computational methods, such as DFT calculations, are instrumental in predicting and assigning the characteristic vibrational modes.

The key vibrational modes would include:

C-H stretching vibrations: Typically observed in the 2900-3000 cm⁻¹ region.

C-H bending vibrations: Expected in the 1300-1450 cm⁻¹ range.

C-C stretching vibrations: Generally found around 800-1200 cm⁻¹.

C-Cl stretching vibrations: These are typically strong in the IR spectrum and appear in the 600-800 cm⁻¹ region. The presence of multiple chlorine atoms will likely lead to several distinct C-Cl stretching bands.

C-F stretching vibration: This is expected to be a very strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ range.

Skeletal deformations: Bending and torsional modes involving the carbon backbone and the halogen atoms will appear at lower frequencies (< 600 cm⁻¹).

The analysis of both IR and Raman spectra can help in identifying the symmetry of the vibrational modes and thus provide insights into the molecular structure and the presence of different conformers in the sample.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | 2950 - 3050 | Medium | Medium |

| C-H Bend | 1350 - 1450 | Medium | Medium |

| C-F Stretch | 1050 - 1150 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

| C-C Stretch | 900 - 1100 | Medium | Medium |

Note: These are general ranges and the precise frequencies and intensities would be determined through computational modeling.

Conformational Isomerism Probed by Vibrational Spectroscopy

The rotation around the central carbon-carbon single bond in this compound is expected to give rise to distinct conformational isomers. By analogy with similar 1,2-disubstituted ethanes, such as 1,1,2-trichloroethane, the most stable conformers are predicted to be the anti and gauche forms. cdnsciencepub.comlibretexts.org In the anti conformer, the substituents are staggered, minimizing steric hindrance. In the gauche conformer, the substituents are rotated by approximately 60° from the eclipsed position.

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful tool for studying conformational isomerism. nih.govnih.gov The different spatial arrangements of the atoms in the anti and gauche conformers result in distinct vibrational frequencies. It is anticipated that in the liquid and gaseous states, this compound exists as an equilibrium mixture of these conformers. cdnsciencepub.com

The C-Cl and C-F stretching and bending vibrations are particularly sensitive to the conformational state of the molecule. cdnsciencepub.comdocbrown.info For instance, in studies of 1,1,2-trichloroethane, the C-Cl stretching region of the Raman spectrum shows distinct peaks that can be assigned to the trans (equivalent to anti) and gauche conformers. cdnsciencepub.com By analogy, the vibrational spectrum of this compound would be expected to exhibit unique bands for each conformer.

A hypothetical table of expected characteristic vibrational frequencies for the conformers of this compound is presented below. The exact wavenumbers would require experimental measurement or high-level computational modeling.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Conformer |

| C-H stretch | 2950-3050 | Both |

| C-C stretch | 900-1100 | Both |

| C-F stretch | 1000-1150 | Both (slight shift) |

| C-Cl stretch | 600-800 | Distinct for anti/gauche |

| Bending/Deformation | < 600 | Distinct for anti/gauche |

Note: This table is illustrative and based on general ranges for similar functional groups.

By analyzing the temperature dependence of the intensities of these characteristic bands in the IR or Raman spectra, the enthalpy difference between the conformers could be determined. nih.gov

Mass Spectrometric Fragmentation Pathways and Mechanistic Insights of this compound

Mass spectrometry provides critical information about the structure of a molecule by analyzing the mass-to-charge ratio of its fragments upon ionization.

Under Electron Ionization (EI), the high-energy electrons cause extensive fragmentation of the parent molecule. For this compound, the molecular ion peak, [C₃H₄Cl₃F]⁺, may be weak or absent due to the instability of the initial radical cation. wikipedia.org The fragmentation pattern would be dominated by the loss of halogen atoms and small neutral molecules.

Plausible EI fragmentation pathways include:

Loss of a chlorine radical: This is often a favorable fragmentation pathway for chlorinated compounds, leading to a [C₃H₄Cl₂F]⁺ ion. youtube.com

Loss of a fluorine radical: While generally a stronger bond, C-F bond cleavage can also occur.

Loss of HCl: Elimination of a stable neutral molecule like hydrogen chloride is a common fragmentation route.

Cleavage of the C-C bond: This would lead to smaller fragment ions.

A hypothetical table of major EI fragments is shown below.

| m/z | Plausible Fragment Ion | Notes |

| 131/133/135 | [C₃H₄Cl₂F]⁺ | Loss of Cl |

| 115/117 | [C₃H₄ClF]⁺ | Loss of Cl₂ |

| 97/99 | [C₂H₃Cl₂]⁺ | C-C cleavage and loss of CHFCl |

| 83/85 | [CHCl₂]⁺ | C-C cleavage |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 m/z units. libretexts.org

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion, [M+H]⁺. This would be useful for confirming the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the fragment ions. The presence of three chlorine atoms and one fluorine atom in this compound leads to a complex isotopic pattern in the mass spectrum.

The natural isotopic abundances of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and carbon (¹²C: ~98.9%, ¹³C: ~1.1%) mean that each fragment containing these elements will have a unique isotopic signature. libretexts.org HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For example, it could differentiate between a fragment containing two ³⁵Cl atoms and another with one ³⁷Cl and other lighter atoms that coincidentally have a similar mass.

By accurately measuring the m/z values to several decimal places, HRMS allows for the calculation of the precise elemental formula of the molecular ion and its fragments, confirming the presence and number of chlorine and fluorine atoms.

Quantum Chemical Calculations and Theoretical Studies

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to investigate the properties of this compound.

Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), can be employed to model the electronic structure and conformational landscape of this compound. nih.govnih.govkfupm.edu.sa These calculations can predict molecular geometries, vibrational frequencies, and relative energies of different conformers.

Quantum chemical calculations can be used to map the potential energy surface of this compound as a function of the dihedral angle of the central C-C bond. This would reveal the energy minima corresponding to the stable conformers (anti and gauche) and the energy barriers to their interconversion. researchgate.net

Studies on similar halogenated alkanes have shown that the relative stability of conformers is influenced by a combination of steric repulsion and electrostatic interactions (dipole-dipole and hyperconjugation). rsc.org For this compound, the calculations would elucidate the interplay between the bulky chlorine atoms and the highly electronegative fluorine atom in determining the preferred conformation.

A hypothetical energy profile for the rotation around the C-C bond is expected to show two distinct energy minima for the gauche conformers and a lower energy minimum for the anti conformer, separated by rotational energy barriers.

| Conformer | Dihedral Angle (approx.) | Relative Energy (illustrative) |

| Anti | 180° | 0 kJ/mol (most stable) |

| Gauche | ± 60° | > 0 kJ/mol |

| Eclipsed | 0°, ± 120° | Higher energy (transition states) |

Note: The actual energy values would need to be determined by specific calculations.

These theoretical predictions for vibrational frequencies and conformational energies would be invaluable in guiding and interpreting future experimental studies on this compound.

Electronic Structure and Conformation Analysis of this compound

Dipole Moments and Charge Distribution Analyses

A computational analysis would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Following optimization, the same level of theory would be used to calculate the dipole moment. The analysis would also extend to the charge distribution, often visualized through a molecular electrostatic potential (MEP) map. This map would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding its intermolecular interactions.

Table 1: Hypothetical Dipole Moment and Atomic Charges for this compound

| Parameter | Hypothetical Value | Method of Determination |

| Dipole Moment (Debye) | Data not available | DFT Calculation (e.g., B3LYP/6-311++G(d,p)) |

| Partial Charge on F | Data not available | Mulliken/NBO Population Analysis |

| Partial Charge on C1 | Data not available | Mulliken/NBO Population Analysis |

| Partial Charge on C2 | Data not available | Mulliken/NBO Population Analysis |

| Partial Charge on Cl (C1) | Data not available | Mulliken/NBO Population Analysis |

| Partial Charge on Cl (C2) | Data not available | Mulliken/NBO Population Analysis |

Note: The table above is for illustrative purposes only, as specific research data for this compound is not available. The methodologies listed are standard computational chemistry techniques used for such analyses. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability. numberanalytics.com

For this compound, a computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. However, specific FMO analyses for this compound are not found in the current body of scientific literature.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | Data not available | Electron-donating ability |

| LUMO Energy | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

Note: This table is illustrative. The absence of specific computational studies on this compound means these values are currently unknown.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting spectroscopic data, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra, which are essential for the identification and characterization of a compound. olemiss.edu Theoretical calculations can also determine various reactivity descriptors derived from FMO analysis, such as electronegativity, chemical hardness, and softness. These descriptors provide further insight into the molecule's reactive nature.

While experimental spectra for this compound may exist in proprietary databases, published computational studies predicting its spectroscopic parameters and reactivity descriptors are not available. Such a study would typically employ DFT or other advanced computational methods to simulate the spectra and calculate the relevant descriptors.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations could provide valuable insights into its behavior in the liquid state, its interaction with other molecules (e.g., solvents), and its conformational dynamics. This would involve the development of a force field to describe the inter- and intramolecular forces governing the system.

A thorough search of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for this compound. Such research would be beneficial for understanding its bulk properties and transport phenomena.

Chemical Reactivity and Reaction Mechanisms of 1,1,2 Trichloro 1 Fluoropropane

Kinetic and Thermodynamic Aspects of 1,1,2-Trichloro-1-fluoropropane Reactions

Thermodynamic Stability and Equilibrium Considerations of this compound

The thermodynamic stability of a chemical compound refers to its relative energy state compared to its constituent elements or other isomeric forms. It is a fundamental factor that governs the feasibility and direction of chemical reactions. For this compound, understanding its thermodynamic properties is crucial for predicting its behavior under various conditions, including its potential for decomposition, isomerization, and persistence in the environment.

A key indicator of thermodynamic stability is the standard Gibbs free energy of formation (ΔG°f). A more negative ΔG°f value signifies greater stability. This value is derived from the standard enthalpy of formation (ΔH°f) and the standard entropy of formation (ΔS°f) at a given temperature, according to the Gibbs free energy equation:

ΔG°f = ΔH°f - TΔS°f

The stability of halogenated hydrocarbons is influenced by the number and type of halogen atoms, as well as their positions within the molecule. The carbon-fluorine bond is exceptionally strong and generally increases the thermal stability of a compound. Conversely, carbon-chlorine bonds are weaker and more susceptible to cleavage. In this compound, the presence of a fluorine atom on the first carbon atom is expected to confer a degree of stability.

Equilibrium Considerations

Chemical reactions involving this compound can lead to the formation of various products, and the position of the equilibrium will be determined by the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium.

One important equilibrium to consider is the potential for isomerization. Isomers of this compound, such as 1,1,1-trichloro-2-fluoropropane or 1,1,3-trichloro-1-fluoropropane, may exist. The relative stability of these isomers, dictated by their respective Gibbs free energies of formation, will determine their equilibrium concentrations. Generally, isomers with lower steric hindrance and more stable bond arrangements will be thermodynamically favored.

Another critical consideration is thermal decomposition. At elevated temperatures, this compound can undergo decomposition reactions. The weaker carbon-chlorine bonds are more likely to break first, initiating a series of radical reactions. The products of such decomposition would likely include more stable, smaller molecules. The equilibrium for these decomposition reactions will lie far to the product side at high temperatures, indicating that the compound is not thermodynamically stable under such conditions. The presence of hydrogen atoms in the molecule makes it more susceptible to degradation in the atmosphere compared to fully halogenated chlorofluorocarbons (CFCs). noaa.gov

The following table provides a hypothetical representation of the type of thermodynamic data that would be necessary for a quantitative analysis of the stability and equilibrium of this compound. It is important to note that these are representative values and not actual experimental data for the compound.

| Thermodynamic Property | Symbol | Representative Value (kJ/mol) |

| Standard Enthalpy of Formation | ΔH°f | - |

| Standard Gibbs Free Energy of Formation | ΔG°f | - |

| Standard Molar Entropy | S° | - |

| Enthalpy of Isomerization | ΔH°_iso | - |

| Gibbs Free Energy of Isomerization | ΔG°iso | - |

No specific experimental or calculated data for this compound were found in the searched literature. The table illustrates the types of data needed for a full thermodynamic analysis.

Environmental Chemistry and Atmospheric Fate of 1,1,2 Trichloro 1 Fluoropropane

Environmental Transport and Distribution Modeling of 1,1,2-Trichloro-1-fluoropropane

The movement and distribution of this compound in the atmosphere are governed by its physical and chemical properties, influencing its atmospheric lifetime and global reach.

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. It is a critical parameter for assessing its potential environmental impact. For this compound (HCFC-251dc), detailed lifetime calculations have been reported.

A study by Papanastasiou et al. (2018) provides the following lifetime estimates for HCFC-251dc:

| Parameter | Value (years) |

| Global Atmospheric Lifetime | 0.515 |

| Tropospheric Atmospheric Lifetime | 0.535 |

| Stratospheric Atmospheric Lifetime | 20 |

Data sourced from Papanastasiou et al. (2018) as cited in a 2018 report. noaa.gov

The relatively short global atmospheric lifetime is primarily due to its removal by OH radicals in the troposphere. However, a fraction of the emitted compound survives to reach the stratosphere, where its lifetime is significantly longer. This longer stratospheric lifetime allows for the release of chlorine and subsequent ozone depletion. The same study also provides an Ozone Depletion Potential (ODP) of 0.012 for HCFC-251dc, which is a relative measure of its ability to destroy stratospheric ozone compared to CFC-11. noaa.gov

While specific global distribution and transport modeling studies for this compound are not widely available, the general behavior of HCFCs can be inferred. Compounds like HCFC-251dc, released primarily in the Northern Hemisphere, are subject to atmospheric transport processes that distribute them globally. Their relatively short tropospheric lifetime means that their concentrations will be highest near source regions and will decrease with distance. However, the portion that is transported to the stratosphere can have a much wider and more persistent distribution. Unexpectedly, nascent atmospheric emissions of some HCFCs with no known end-uses have been detected, with sources traced to specific regions like East Asia, highlighting the importance of atmospheric monitoring to track the distribution of these compounds. nih.gov

Biogeochemical Cycling and Abiotic Transformation Processes in Environmental Media

The fate of this compound is not limited to the atmosphere. It can be transferred to other environmental compartments such as soil and water, where it may undergo further transformation.

Information on the specific biogeochemical cycling and abiotic transformation of this compound in various environmental media is scarce in the available literature. However, studies on other HCFCs and related chlorinated compounds provide some insights into potential processes.

Biotic Degradation: Research has shown that some HCFCs can be degraded by microorganisms in soils and sediments. researchgate.net For instance, methanotrophs have been observed to oxidize certain HCFCs in aerobic soils. researchgate.net In anaerobic environments, such as sediments, reductive dechlorination of some HCFCs has been documented. researchgate.net The capacity for biodegradation of HCFCs has also been observed in systems simulating landfill soil covers, where both anaerobic and aerobic degradation can occur. dtu.dk

Abiotic Transformation: In aquatic environments, hydrolysis could be a potential transformation pathway for some halogenated alkanes. However, for many HCFCs, this process is generally slow. The primary abiotic degradation pathway in the environment, outside of the atmosphere, is not well-documented for this compound. The general biogeochemical cycle of organohalogens involves their formation and degradation through both natural and anthropogenic processes, with significant reservoirs in oceans and peat bogs. nih.govnih.gov

Contribution to Atmospheric Chemistry

Once released into the atmosphere, this compound contributes to two major environmental concerns: stratospheric ozone depletion and global warming.

As a hydrochlorofluorocarbon (HCFC), this compound contains chlorine, which can be transported to the stratosphere. In the stratosphere, intense ultraviolet (UV) radiation can break the carbon-chlorine bonds, releasing chlorine atoms. These chlorine atoms can then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.

The presence of hydrogen in the HCFC molecule makes it more susceptible to degradation in the troposphere, primarily through reaction with hydroxyl radicals (•OH). This shorter atmospheric lifetime, compared to chlorofluorocarbons (CFCs), reduces the fraction of the emitted substance that reaches the stratosphere.

The key metrics used to quantify the atmospheric impact of such compounds are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

| Atmospheric Property | Value |

| Ozone Depletion Potential (ODP) | Value not found |

| Global Warming Potential (GWP) | Value not found |

| Atmospheric Lifetime | Value not found |

Specific, experimentally-derived ODP and GWP values for this compound are not consistently reported in readily available scientific literature. The environmental impact is often inferred from data on similar HCFC compounds.

Advanced Analytical Methodologies for Detection and Quantification of 1,1,2 Trichloro 1 Fluoropropane

Chromatographic Separation Techniques for Environmental and Industrial Matrices

Chromatographic techniques, particularly gas chromatography (GC), are the cornerstone for the analysis of volatile organic compounds (VOCs) like 1,1,2-trichloro-1-fluoropropane. The choice of detector and chromatographic setup is critical for achieving the required sensitivity and selectivity.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound. researchgate.netlaballiance.com.my In this method, the gaseous effluent from the GC column, which separates the components of a mixture based on their volatility and interaction with the stationary phase, is introduced into a mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. researchgate.net

Quadrupole GC-MS systems are commonly used for routine analysis due to their robustness and cost-effectiveness. For enhanced sensitivity, especially at trace levels, quadrupole instruments can be operated in the selected ion monitoring (SIM) mode. hpst.czca.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, in this case, this compound. This significantly reduces background noise and improves the signal-to-noise ratio, allowing for lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. laballiance.com.myhpst.cz

High-Resolution GC-MS (HRGC-MS) offers even greater specificity and sensitivity. researchgate.netnih.gov By providing highly accurate mass measurements, HRGC-MS can differentiate between compounds with the same nominal mass but different elemental compositions. This is particularly valuable when analyzing complex matrices where interferences are common. gcms.cz The use of HRMS has become an indispensable tool for the systematic identification of a vast number of substances in a single analysis. researchgate.net

A comparison of the two techniques is presented in the table below:

| Feature | Quadrupole GC-MS | High-Resolution GC-MS (HRGC-MS) |

| Principle | Separates ions based on the stability of their trajectories in an oscillating electric field. | Precisely measures the mass-to-charge ratio of ions, allowing for the determination of elemental composition. |

| Selectivity | Good, especially in SIM mode. | Excellent, can resolve isobars (ions of the same nominal mass). |

| Sensitivity | Good, can reach ppb to ppt (B1677978) levels with SIM. | Excellent, often provides lower detection limits than quadrupole systems. |

| Application | Routine targeted analysis, environmental monitoring. | Complex mixture analysis, non-targeted screening, confirmation of identity. |

Analytical approaches for detecting this compound can be broadly categorized as targeted and non-targeted screening.

Targeted screening focuses on the detection and quantification of a predefined list of compounds. rsc.org This approach is highly sensitive and specific, making it ideal for compliance monitoring and routine analysis where the analytes of interest are known. In the context of this compound, a targeted method would involve optimizing the GC-MS parameters specifically for this compound and any other relevant isomers or related substances.

Non-targeted screening (NTS) , on the other hand, aims to identify all detectable compounds in a sample, including "unknown unknowns." jhu.edumdpi.com This exploratory approach is invaluable for identifying novel contaminants, degradation products, or unexpected byproducts in industrial processes. researchgate.net High-resolution mass spectrometry is particularly well-suited for NTS due to its ability to provide accurate mass data, which can be used to propose elemental compositions and tentatively identify unknown compounds by searching spectral libraries. nih.gov While powerful, NTS is a more complex and data-intensive approach compared to targeted analysis. jhu.edu

Hyphenated Techniques for Enhanced Resolution and Specificity (e.g., GCxGC-MS)

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers unparalleled separation power. gcms.czchemistry-matters.com In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before detection by the mass spectrometer. chemistry-matters.com This results in a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. gcms.czazom.com

GCxGC is particularly beneficial for:

Separating isomers of halogenated compounds.

Analyzing complex environmental samples with numerous interfering compounds. nih.gov

Detecting trace-level contaminants that might be masked by the sample matrix in a 1D-GC analysis. azom.com

The enhanced resolution of GCxGC can also reduce the need for extensive sample cleanup, saving time and resources. chemistry-matters.com

Sample Preparation and Pre-concentration Strategies for Diverse Sample Types

Effective sample preparation is a critical step in the analytical workflow for this compound, as it is often present at low concentrations in complex matrices such as water, soil, or air. chromtech.deresearchgate.net The primary goals of sample preparation are to isolate the analyte from interfering matrix components and to pre-concentrate it to a level that can be readily detected by the analytical instrument.

Solid-Phase Microextraction (SPME) and Headspace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. nih.govyoutube.com It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the GC injector, where the trapped analytes are thermally desorbed and introduced into the GC column. youtube.com

Key parameters for SPME method development include:

Fiber Coating: The choice of fiber coating is crucial for selective extraction. For volatile halogenated compounds like this compound, polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene (B73037) (DVB) based coatings are often suitable. sigmaaldrich.com

Extraction Mode: Headspace SPME (HS-SPME) is generally preferred for volatile compounds in solid or liquid matrices as it minimizes matrix effects. nih.gov

Extraction Time and Temperature: These parameters need to be optimized to ensure equilibrium is reached and to maximize the extraction efficiency.

Headspace analysis is another widely used technique for the analysis of volatile organic compounds in liquid and solid samples. hpst.czchromtech.de In this method, the sample is sealed in a vial and heated to a specific temperature to drive the volatile analytes into the gas phase (headspace) above the sample. chromtech.de A portion of the headspace gas is then injected into the GC system. The sensitivity of headspace analysis can be enhanced by factors such as increasing the sample volume, optimizing the equilibration temperature and time, and adding salt to the sample to increase the partitioning of the analyte into the headspace ("salting-out effect"). hpst.czchromtech.de

The following table summarizes the key features of SPME and Headspace analysis:

| Technique | Principle | Advantages | Considerations |

| Solid-Phase Microextraction (SPME) | Analyte partitions from the sample matrix onto a coated fiber. | Solvent-free, simple, sensitive, can be automated. | Fiber cost and durability, requires method optimization. |

| Headspace Analysis | Volatile analytes partition from the sample into the gas phase in a sealed vial. | Simple, robust, can be automated, less prone to matrix effects than direct injection. | Sensitivity can be limited for less volatile compounds, requires careful temperature control. |

Purge-and-Trap Techniques for Volatile Analysis

Purge-and-trap is a highly effective and widely used sample preparation technique for the analysis of volatile organic compounds (VOCs) like this compound in water and solid samples. restek.comteledynelabs.comthermofisher.com This dynamic headspace technique offers significant advantages over static headspace analysis by providing more efficient extraction and concentration of analytes, leading to enhanced sensitivity. teledynelabs.com The process involves purging the sample with an inert gas, which strips the volatile compounds from the matrix. These compounds are then carried to a sorbent trap where they are concentrated. Following the purging step, the trap is rapidly heated, and the desorbed analytes are transferred to a gas chromatograph (GC) for separation and detection, often by a mass spectrometer (MS). teledynelabs.comthermofisher.com

The efficiency of the purge-and-trap process is influenced by several factors, including the vapor pressure and solubility of the analyte, as well as the sample temperature. teledynelabs.com For instance, studies on similar halogenated compounds have shown that optimizing purge temperature can significantly increase analyte response. ysi.com The selection of the appropriate sorbent material for the trap is also critical and depends on the specific properties of the target analytes. teledynelabs.com

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods, such as EPA Method 8260, that utilize purge-and-trap techniques for the analysis of VOCs in various matrices, including soil and water. restek.comkemolab.hr These methods provide a standardized framework for laboratories to ensure consistency and comparability of results. The coupling of purge-and-trap with GC-MS is considered a method of choice for VOC analysis due to its ability to pre-concentrate samples and remove water, which improves sensitivity and protects the analytical column. thermofisher.com

For the analysis of halogenated hydrocarbons, specialized GC columns, such as the Rtx-VMS, have been designed to optimize the separation of these compounds, ensuring accurate quantification even for challenging co-eluting species. restek.com The use of such columns is crucial for resolving complex mixtures of VOCs that may be present in environmental samples. restek.com

Method Validation and Quality Assurance in Environmental and Industrial Monitoring

Method validation and a robust quality assurance (QA) program are fundamental to ensuring the reliability and scientific credibility of analytical data for this compound. nih.gov A comprehensive QA/QC program includes various measures to monitor and verify the entire analytical process, from sample collection to data reporting. nih.govepa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method that define its sensitivity. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For volatile halogenated hydrocarbons, methods like headspace GC with electron-capture detection have demonstrated the ability to achieve low µg/L detection limits. nih.govoup.com For example, a study on 14 volatile halogenated hydrocarbons reported LODs ranging from 0.01 to 0.6 µg/L in water samples. nih.govoup.com Similarly, for the analysis of 1,2,3-trichloropropane, a structurally related compound, a method detection limit (MDL) of 0.543 parts-per-trillion (ppt) was achieved using purge-and-trap GC-MS with single ion monitoring (SIM). gcms.cz Another study coupling solid-phase extraction with purge-and-trap GC-MS reported an even lower MDL of 0.11 ng/L for 1,2,3-trichloropropane. nih.gov

The determination of LOD and LOQ is a key component of method validation and is often a requirement of regulatory methods. For instance, Chinese Method HJ 639 for VOCs in water requires demonstrating an MDL, with the lowest acceptable limit being 0.6 ppb (µg/L). thermofisher.com Similarly, U.S. EPA methods often specify procedures for determining MDLs to ensure that laboratories can meet the required sensitivity for a given analysis. kemolab.hr

Below is an example of a data table illustrating typical LOD and LOQ values for related halogenated compounds, which could be expected for this compound analysis.

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Volatile Halogenated Hydrocarbons (VHHs) | Headspace GC-ECD | Water | 0.01 - 0.6 µg/L | Not Specified | nih.gov, oup.com |

| 1,2,3-Trichloropropane | Purge and Trap GC-MS (SIM) | Drinking Water | 0.543 ng/L (MDL) | Not Specified | gcms.cz |

| 1,2,3-Trichloropropane | SPE-Purge and Trap GC-MS | Water | 0.11 ng/L (MDL) | 0.30 ng/L (MRL) | nih.gov |

| 28 Volatile Organic Compounds | Headspace GC-MS (SIM) | Leather/Textile | Not Specified | 2.5 mg/kg | researchgate.net |

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing (PT), are an essential component of external quality control. nih.govqualitychecksrl.com These studies evaluate the performance of different laboratories in analyzing the same sample, the composition of which is unknown to the participants. epa.gov Successful participation in PT schemes provides confidence in a laboratory's analytical capabilities and demonstrates that their methods are producing accurate and reproducible results. nih.gov

Organizations offer PT schemes for the analysis of VOCs in various matrices, such as natural waters and wastewater. qualitychecksrl.comfapas.com These programs typically involve distributing a test material to participating laboratories, which then analyze it using their routine methods. qualitychecksrl.com The reported results are then compared to the assigned value to assess the laboratory's performance.

For example, a proficiency test for VOCs in natural waters might involve a water matrix spiked with a known concentration of various compounds. qualitychecksrl.com Laboratories are evaluated on their ability to accurately identify and quantify these analytes. Some PT schemes also allow for the submission of multiple results from the same laboratory to assess the performance of different operators or instruments. qualitychecksrl.com

The criteria for successful performance in a PT study are typically defined by the organizing body and may include acceptance limits based on the deviation from the true value. These studies are crucial for ensuring harmonization of analytical measurements across different laboratories, which is vital for regulatory monitoring and environmental assessment. nih.gov

The table below provides an overview of available proficiency testing schemes relevant to the analysis of volatile organic compounds.

| Proficiency Testing Scheme | Matrix | Analytes | Provider | Key Features |

| Volatile Organic Compounds (VOCs) in natural waters | Natural Waters | Benzene, Toluene, Ethylbenzene, Styrene, etc. | Qualitycheck | ISO/IEC 17043:2023 compliant, allows for multiple results per analyte. qualitychecksrl.com |

| Volatile Organic Carbons in Waste Water | Wastewater | Volatile Organic Carbons (VOCs) | Fapas | Aims to ensure high-quality testing for environmental contamination. fapas.com |

| Volatile Organic Compounds (VOC) with thermal desorption | Indoor Air | Various hazardous substances | IFA | Offers options with and without own sampling. dguv.de |

| Field Proficiency Test (Field PT) | - | VOCs, carbonyls, metals | AQS | Assesses on-site analyzers. epa.gov |

Industrial and Niche Applications of 1,1,2 Trichloro 1 Fluoropropane

Role as a Chemical Intermediate in Organic Synthesis and Specialty Chemical Production

1,1,2-Trichloro-1-fluoropropane has served as a valuable intermediate in the synthesis of other fluorinated organic compounds. airliquide.combiosynth.com Its utility stems from the presence of both chlorine and fluorine atoms, which can be selectively manipulated through various chemical reactions to introduce fluorine into more complex molecules.

One of the primary transformations of this compound is dehydrohalogenation, a chemical reaction that involves the removal of a hydrogen halide. This process can be controlled to selectively remove hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF), leading to the formation of various fluorinated alkenes. These alkenes, in turn, are crucial building blocks for the synthesis of a wide range of specialty chemicals, including certain pharmaceuticals and agrochemicals. For example, the dehydrochlorination of this compound can yield fluorinated propenes, which are precursors to more complex fluorinated molecules.

Another potential application of this compound as a chemical intermediate is in catalytic hydrodechlorination reactions. ihpa.infomdpi.comnih.gov This process involves the selective removal of chlorine atoms and their replacement with hydrogen atoms, offering a pathway to synthesize partially fluorinated propanes with specific properties. These partially fluorinated propanes can be further functionalized to create a variety of fine chemicals.

While specific, large-scale industrial examples of pharmaceuticals or agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its role as a reactive intermediate is clear from a chemical standpoint. The combination of its reactive sites makes it a versatile, albeit specialized, tool for chemists working on the synthesis of novel fluorinated compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant(s) | Product(s) | Potential Application of Products |

| Dehydrochlorination | This compound, Base | Fluorinated propenes | Intermediates for pharmaceuticals and agrochemicals |

| Catalytic Hydrodechlorination | This compound, H₂, Catalyst | Partially fluorinated propanes | Precursors for specialty chemicals |

Specialized Solvent Applications in Material Science and Polymer Chemistry

The solvent properties of this compound have been utilized in specific industrial and laboratory settings, particularly in material science and polymer chemistry. Like other halocarbons, it possesses a unique combination of properties, including non-flammability and the ability to dissolve a range of organic materials.

In the realm of polymer chemistry, solvents are crucial for processes such as polymerization, polymer modification, and the casting of polymer films. While detailed studies on the solubility of specific polymers in this compound are scarce, its structural similarity to other known fluorinated solvents suggests its utility in dissolving certain fluoropolymers and other specialty plastics. For instance, the related compound 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) was historically used as a solvent for the polymerization of tetrafluoroethylene. google.com Given this precedent, this compound could potentially be used in similar, albeit more niche, applications where a specific solvency and boiling point are required.

The compatibility of a solvent with various materials is a critical factor in its application. Based on data for similar halocarbons, this compound would be expected to show good compatibility with certain metals and some plastics like polytetrafluoroethylene (PTFE) and polypropylene. However, it may cause swelling or degradation of other polymers such as polyvinyl chloride (PVC) and polyamides. airliquide.com

Table 2: Predicted Material Compatibility of this compound (Based on Similar Halocarbons)

| Material | Predicted Compatibility |

| Aluminum | Satisfactory |

| Brass | Satisfactory |

| Copper | No data |

| Stainless steel | Satisfactory |

| Polytetrafluoroethylene (PTFE) | Satisfactory |

| Polyvinyl chloride (PVC) | Not recommended |

| Polyamide | Not recommended |

| Polypropylene | Satisfactory |

Historical Role and Chemical Utility in Applied Halocarbon Systems

The primary historical role of this compound (HCFC-251dc) is intrinsically linked to the evolution of refrigerants and industrial solvents in the 20th century. Following the discovery of the detrimental effects of chlorofluorocarbons (CFCs) on the ozone layer, the Montreal Protocol of 1987 mandated the phasing out of these substances. irpros.comsecop.com This led to the development and adoption of hydrochlorofluorocarbons (HCFCs) as transitional replacements. p2infohouse.orgnoaa.gov

HCFCs, including this compound, have a lower ozone depletion potential (ODP) than CFCs because the presence of hydrogen atoms in their structure makes them more susceptible to degradation in the troposphere, reducing the amount of chlorine that reaches the stratosphere. noaa.gov this compound has an ODP of 0.012. noaa.gov

In applied halocarbon systems, this compound found use in several areas:

Refrigerants: It was considered for use in refrigeration and air conditioning systems, though its application in this area was not as widespread as other HCFCs like HCFC-22. irpros.comsecop.comnih.gov

Cleaning Solvents: Similar to CFC-113, which was a workhorse in precision cleaning of electronics and metal components, HCFCs were used as cleaning agents. besttechnologyinc.com The properties of this compound would have made it a candidate for such applications.

Aerosol Propellants: It was also used as a propellant in aerosol products. airliquide.combiosynth.com

However, the role of HCFCs was always intended to be temporary. The Montreal Protocol was amended to also phase out the production and consumption of HCFCs. ihpa.infomdpi.comgoogle.comnih.govnih.gov Developed countries have largely completed this phase-out, with developing countries following a similar trajectory. This has led to a significant decline in the use of this compound and other HCFCs.

Table 3: Environmental and Regulatory Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₄Cl₃F | airliquide.comnih.govnoaa.gov |

| CAS Number | 421-41-0 | airliquide.comnih.govnoaa.gov |

| Ozone Depletion Potential (ODP) | 0.012 | noaa.gov |

| Global Atmospheric Lifetime (years) | 0.515 | noaa.gov |

| Regulatory Status | Phase-out under the Montreal Protocol | ihpa.infomdpi.comgoogle.comnih.govnih.gov |

Emerging Technologies Utilizing Fluorinated Propane (B168953) Derivatives in Chemical Processing

While the direct use of this compound is declining due to regulatory phase-outs, research into the transformation and application of fluorinated propane derivatives continues to be an active area. These efforts are focused on developing more environmentally benign compounds and processes, and on finding new uses for existing fluorinated feedstocks.

One promising area is the catalytic conversion of fluorinated propanes into valuable chemicals. eurekalert.org Research is ongoing into methods for the selective functionalization of C-H and C-F bonds, which could allow for the transformation of compounds like this compound into more complex and valuable molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govgoogle.com For example, catalytic hydrodechlorination can be fine-tuned to produce specific partially fluorinated propanes that may have desirable properties for new applications.

Partially fluorinated propanes and their derivatives are also being investigated for their potential use in advanced materials and electrochemical devices. For instance, fluorinated compounds are being explored for their use in the electrolytes of lithium-ion batteries and in the membranes of fuel cells. academie-sciences.frnih.gov The unique properties imparted by fluorine, such as high electrochemical stability, can enhance the performance of these devices. While there is no direct evidence of this compound being used in these specific applications, the broader research into fluorinated propanes suggests a potential future for related compounds.

Furthermore, the development of advanced separation technologies, such as those using metal-organic frameworks (MOFs), could create new opportunities for the purification and utilization of specific fluorinated propane isomers. noaa.gov

Regulatory Frameworks and Life Cycle Considerations for 1,1,2 Trichloro 1 Fluoropropane

International and National Regulations Governing Production, Import, and Industrial Use of Halogenated Propanes

The governance of halogenated propanes is primarily driven by international agreements aimed at protecting the ozone layer, which are then implemented through national laws.

International Framework:

The most significant international treaty is the Montreal Protocol on Substances that Deplete the Ozone Layer . dcceew.gov.auwikipedia.org This agreement mandates the progressive phase-out of ozone-depleting substances (ODS), including hydrochlorofluorocarbons (HCFCs). dcceew.gov.auwikipedia.org 1,1,2-Trichloro-1-fluoropropane is classified as an HCFC, specifically HCFC-251. gov.bc.ca The Protocol required parties to freeze HCFC consumption and then follow a stepwise reduction schedule, culminating in a near-complete phase-out. dcceew.gov.auepa.gov The 1992 Copenhagen Amendment was crucial in establishing the phase-out schedule for HCFCs in developed countries, with subsequent amendments like the Montreal (1997) and Beijing (1999) amendments including phase-out schedules for developing countries and tightening controls. epa.goviisd.org

The goal of the Montreal Protocol is to allow the ozone layer to recover, with projections indicating a return to 1980 levels between 2040 and 2066. wikipedia.org The treaty has been strengthened over time by adding new substances to the controlled list and accelerating phase-out timelines. dcceew.gov.au

National Regulations:

Individual nations that are signatories to the Montreal Protocol implement its requirements through their own regulatory bodies.

United States: The U.S. Environmental Protection Agency (EPA) implements the Montreal Protocol's mandates under the authority of the Clean Air Act. epa.gov This includes regulations for phasing out the production and import of HCFCs, including HCFC-22 and HCFC-142b, with bans on most production and import taking effect from 2020. epa.gov For other halogenated propanes, the EPA uses the Toxic Substances Control Act (TSCA) to regulate new and existing chemicals. For instance, specific substances like 1,1,1,3,3,3-hexachloropropane (B1216839) are subject to Significant New Use Rules (SNURs), which require notification to the EPA before the chemical is used in a new way that might increase exposure. cornell.edu

Canada: Environment Canada has implemented regulations to manage its obligations under the Montreal Protocol. These regulations have included prohibitions on the manufacture, use, sale, and import of various HCFCs on a specific schedule. canada.ca The Ozone-depleting Substances and Halocarbon Alternatives Regulations explicitly list HCFC-251 (trichlorofluoropropane) as a controlled substance. gov.bc.ca

Philippines: The Department of Environment and Natural Resources (DENR) of the Philippines issued an administrative order concerning the chemical control of ozone-depleting substances. This order, in line with the Montreal Protocol, lists HCFC-251 as a substance with a recognized ozone-depleting potential and subject to import controls and phase-out schedules. emb.gov.ph

The following table provides an overview of the regulatory status of HCFCs under various frameworks.

| Regulatory Body/Treaty | Regulation/Action | Controlled Substances | Key Provisions |

| UNEP | Montreal Protocol on Substances that Deplete the Ozone Layer | Hydrochlorofluorocarbons (HCFCs), including HCFC-251 | International treaty to phase out the production and consumption of ODS. dcceew.gov.auwikipedia.org |

| U.S. EPA | Clean Air Act (Title VI) | HCFCs | Stepwise phase-out of HCFC production and import. epa.gov |

| U.S. EPA | Toxic Substances Control Act (TSCA) | Specific Halogenated Propanes | Significant New Use Rules (SNURs) for certain chemicals. cornell.edu |

| Environment Canada | Ozone-depleting Substances and Halocarbon Alternatives Regulations | HCFCs, including HCFC-251 | Prohibitions on manufacture, import, and use according to a set schedule. gov.bc.cacanada.ca |

| Philippines DENR | Chemical Control Order for ODS (DAO 2013-25) | HCFCs, including HCFC-251 | Import controls and phase-out schedules for listed substances. emb.gov.ph |

Environmental Standards and Emission Controls for Industrial Processes Involving this compound

To protect public health and the environment, governments establish standards to control emissions from industrial processes and to limit workplace exposures.

Emission Standards:

In the United States, the EPA sets National Emission Standards for Hazardous Air Pollutants (NESHAP) under the Clean Air Act. federalregister.gov A key regulation relevant to halogenated hydrocarbons is the NESHAP for Halogenated Solvent Cleaning (40 CFR Part 63, Subpart T). epa.govecfr.gov This rule applies to facilities using specific halogenated solvents, such as trichloroethylene (B50587) and methylene (B1212753) chloride, and requires them to meet emission standards reflecting Maximum Achievable Control Technology (MACT). epa.gov While this compound is not explicitly listed in this specific rule, the control strategies mandated provide a clear framework for how emissions from similar halogenated compounds are managed. federalregister.govfederalregister.gov These strategies include requirements for equipment design, work practices, and emission limits. ecfr.gov

Workplace Exposure Limits:

In the occupational setting, agencies set limits for airborne concentrations of chemicals to protect worker health.

The Occupational Safety and Health Administration (OSHA) in the U.S. sets legally enforceable Permissible Exposure Limits (PELs). However, OSHA has not established specific PELs for many halogenated agents. osha.govvcu.edu

The National Institute for Occupational Safety and Health (NIOSH) provides Recommended Exposure Limits (RELs), which are often more stringent than OSHA PELs. For some halogenated agents, NIOSH recommends a ceiling limit (a concentration that should not be exceeded at any time) of 2 ppm. umn.edugovinfo.gov

The American Conference of Governmental Industrial Hygienists (ACGIH) provides Threshold Limit Values (TLVs), which are health-based guidelines for occupational exposure.

The table below shows established occupational exposure limits for some related halogenated compounds, illustrating the range of protective standards.

| Chemical Substance | Agency | Exposure Limit | Notes |

| Halogenated Anesthetic Agents | NIOSH | REL: 2 ppm (Ceiling) | Recommended limit over a 60-minute period for certain agents. govinfo.gov |

| Nitrous Oxide | NIOSH | REL: 25 ppm (TWA) | Time-Weighted Average during anesthetic administration. osha.gov |

| Nitrous Oxide | ACGIH | TLV: 50 ppm (TWA) | 8-hour Time-Weighted Average. umn.edu |

Waste Management Strategies for Chemical Residues and Byproducts from this compound Production

The management of waste from chemical production is highly regulated to prevent environmental contamination.

In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its disposal, a system known as "cradle-to-grave." cornell.eduolemiss.eduepa.gov Wastes containing halogenated organic compounds are often classified as hazardous. epa.gov RCRA establishes a framework for the safe management, transportation, treatment, and disposal of these wastes. epa.govwikipedia.org The 1984 Hazardous and Solid Waste Amendments (HSWA) to RCRA strengthened these provisions, notably by phasing out the land disposal of hazardous wastes. olemiss.eduepa.gov

Key waste management strategies for halogenated hydrocarbon residues include:

Waste Identification and Segregation: Generators are responsible for determining if their waste is hazardous. cornell.edu It is critical to segregate halogenated solvent waste from non-halogenated waste. oregonstate.edu Mixing them can render the entire batch unsuitable for recycling or reclamation and significantly increase disposal costs. oregonstate.edu

Thermal Destruction: High-temperature incineration is a widely used and effective method for the destruction of ozone-depleting substances and other fluorinated compounds. mdpi.comnumberanalytics.com Technologies such as reactor cracking and rotary kiln incineration can achieve high destruction efficiency for these thermally stable compounds. mdpi.com

Proper Containment: All hazardous waste must be stored in appropriate containers that are properly sealed, labeled, and compatible with the waste material to prevent leaks and spills. pfw.edu For example, corrosive wastes or those containing hydrofluoric acid require specific types of containers. pfw.edu

Recovery and Reuse: Where feasible, refrigerants and solvents can be recovered from equipment and either recycled for reuse or reclaimed to a purity comparable to that of a virgin substance. copalliance.org This is a key principle of the circular economy. mdpi.com

Life Cycle Assessment Methodologies in Chemical Manufacturing of Fluorinated Compounds

Life Cycle Assessment (LCA) is a standardized, systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal. nih.govapec.org The framework and requirements for conducting an LCA are outlined in the ISO 14040 and ISO 14044 standards. carbonbright.coroot-sustainability.com An LCA helps to quantify environmental impacts, identify "hotspots" in a product's life cycle, and avoid shifting problems from one life cycle stage to another. nih.gov

The LCA process consists of four distinct, iterative phases:

Goal and Scope Definition: This initial phase defines the purpose of the study, the product system to be analyzed, the functional unit (the quantified performance of the product system to be used as a reference unit), and the system boundaries. nih.govecochain.com The system boundaries determine which processes are included in the assessment, such as whether it is a "cradle-to-gate" (from raw material to factory exit) or "cradle-to-grave" (including use and disposal) analysis. carbonbright.co

Life Cycle Inventory (LCI) Analysis: This phase involves the collection of data and the quantification of all inputs and outputs for the product system. scispace.com Inputs include raw materials, energy, and water, while outputs include emissions to air, water, and soil, as well as waste and co-products. ecochain.comscispace.com For specialty chemical manufacturing, obtaining high-quality LCI data can be challenging due to the confidentiality of industrial processes and the complexity of multi-step syntheses. scispace.comnih.gov Methodologies have been developed to estimate LCI data when primary data is unavailable. rsc.org

In the context of fluorinated compounds, LCA is a critical tool for comparing the environmental performance of different generations of chemicals (e.g., CFCs vs. HCFCs vs. HFCs) and for guiding the development of more sustainable alternatives. earthshiftglobal.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,2-Trichloro-1-fluoropropane (CAS 421-41-0), and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : The compound is synthesized via hydrofluorination of chlorinated propenes using hydrogen fluoride (HF) and catalysts like antimony pentachloride (SbCl₅). For example, highlights catalytic fluorination of 2-chloro-3,3,3-trifluoropropene with HF under vapor-phase conditions. Optimal yields are achieved at temperatures between 75–200°C and controlled stoichiometric ratios of HF to substrate. Use inert reactors (e.g., Hastelloy) to prevent corrosion, and employ GC-MS for real-time monitoring of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F) resolves structural isomers, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Infrared (IR) spectroscopy detects functional groups like C-F and C-Cl bonds ( ). For trace quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Calibrate instruments using certified reference standards to minimize systematic errors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and splash goggles. Store in sealed containers away from moisture and heat. First-aid measures include immediate flushing of exposed skin/eyes with water and medical consultation ( ). Implement real-time gas sensors for leak detection, as halogenated compounds may decompose into toxic byproducts (e.g., HCl, HF) under thermal stress .

Advanced Research Questions

Q. How can computational modeling predict the atmospheric degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations calculate reaction barriers for hydroxyl radical (•OH) interactions, the primary degradation driver in the troposphere. Software like Gaussian or ORCA models transition states and reaction kinetics. Validate predictions with smog chamber experiments measuring ozone depletion potential (ODP) and global warming potential (GWP) (). Compare results with analogous HCFCs to estimate environmental persistence .

Q. What catalyst modifications improve selectivity in the fluorination of this compound to reduce byproduct formation?

- Methodological Answer : Doping SbCl₅ with Lewis acids (e.g., FeCl₃) enhances selectivity by stabilizing transition states (). Catalyst lifetime is extended via fluorination to SbF₅, which resists deactivation. Use in situ X-ray diffraction (XRD) to monitor catalyst phase changes. For vapor-phase reactions, optimize contact time and pressure to minimize oligomerization .

Q. How do structural isomers of this compound affect its reactivity in cross-coupling reactions?

- Methodological Answer : Isomeric purity is critical for reproducibility. Separate isomers via fractional distillation or preparative GC. Test reactivity differences using Suzuki-Miyaura coupling with Pd catalysts. Kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates, while DFT simulations map electronic effects of chlorine/fluorine substituents ( ). Purity ≥99% (by GC) is required for mechanistic studies .

Q. What in vitro models are suitable for preliminary toxicological screening of this compound?

- Methodological Answer : Use human hepatocyte cultures (e.g., HepG2) to assess metabolic activation and cytotoxicity. Measure IC₅₀ values via MTT assays and monitor apoptosis markers (caspase-3/7). Compare results with structurally similar compounds like 1,2,3-trichloropropane, which shows hepatotoxicity at 50–100 µM (). Extrapolate NOAEL/LOAEL using physiologically based pharmacokinetic (PBPK) modeling .

Data Contradictions & Resolution

-

Conflict : and report conflicting catalyst compositions (SbCl₅ vs. SbF₅) for fluorination.

- Resolution : SbCl₅ is preferred for liquid-phase reactions, while SbF₅ dominates vapor-phase systems due to thermal stability. Validate choice via thermogravimetric analysis (TGA) .

-

Conflict : Environmental regulations () list this compound as regulated, but degradation data are scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。